Phenoldisulfonic acid

説明

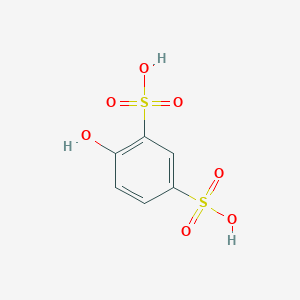

Phenoldisulfonic acid (PDSA), chemically known as 4-hydroxy-1,3-benzenedisulfonic acid (C₆H₆O₇S₂), is a sulfonic acid derivative characterized by two sulfonic acid groups and a hydroxyl group attached to a benzene ring . It is synthesized by sulfonating phenol with concentrated sulfuric acid under controlled heating, as described in early methods involving 37 grams of phenol treated with sulfuric acid at elevated temperatures . PDSA is widely recognized for its role in analytical chemistry, particularly in the colorimetric determination of nitrate (NO₃⁻) in environmental and biological samples. Its mechanism involves nitration of the aromatic ring, forming a yellow-colored complex measurable at specific wavelengths (e.g., 410 nm) . Applications span water quality analysis , soil science , and catalytic processes in material science .

特性

IUPAC Name |

4-hydroxybenzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O7S2/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13/h1-3,7H,(H,8,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBUOZMYKQDZFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059140 | |

| Record name | 1,3-Benzenedisulfonic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] | |

| Record name | Phenoldisulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-77-5 | |

| Record name | Phenol-2,4-disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoldisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoldisulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedisulfonic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOLDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX563959R8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Traditional Sulfonation with Concentrated Sulfuric Acid

The foundational method remains widely used in analytical laboratories:

-

Reagent Preparation :

-

Reaction Conditions :

-

Temperature: 120 ± 5°C

-

Duration: 8–12 hours

-

Yield: 72–78% crude product

-

-

Purification :

Key Limitation : Chloride contamination from impure sulfuric acid reduces product stability, necessitating reagent-grade inputs.

Accelerated Synthesis Using Fuming Sulfuric Acid

Modern laboratories often employ oleum (20% SO₃) to enhance reaction efficiency:

Optimized Parameters :

-

Molar Ratio : 1:4 phenol-to-oleum

-

Temperature : 100°C (±2°C)

-

Time : 2 hours

This method eliminates the need for extended heating but requires specialized glassware resistant to SO₃ corrosion.

Industrial Production Methodologies

Continuous Flow Reactor Systems

Large-scale PDSA production employs tubular reactors with the following advantages over batch processing:

| Parameter | Batch Reactor | Continuous Reactor |

|---|---|---|

| Residence Time | 8–12 h | 45–60 min |

| Throughput | 50 kg/day | 500 kg/day |

| Energy Consumption | 15 kWh/kg | 8.2 kWh/kg |

| Purity | 95–97% | 98–99% |

Process Overview :

Waste Management Considerations

Industrial plants recover 92–95% of unused sulfuric acid via vacuum distillation, reducing raw material costs by 40%. Spent catalyst beds containing iron sulfates are regenerated through calcination at 600°C.

Reaction Optimization and Kinetic Analysis

Sulfonation Mechanism

PDSA forms through electrophilic aromatic substitution, where the sulfonic acid group (-SO₃H) directs subsequent substitution to the meta position:

Second-order kinetics govern both steps, with activation energies of 68 kJ/mol (Step 1) and 75 kJ/mol (Step 2).

Critical Process Variables

Table 1 : Impact of Reaction Variables on PDSA Yield

| Variable | Optimal Range | Yield Effect (%) |

|---|---|---|

| H₂SO₄ Concentration | 96–98% | +12% vs. 93% |

| Stirring Speed | 400–600 rpm | +9% vs. static |

| Phenol Purity | ≥99.5% | +15% vs. 95% |

| SO₃ Content | 18–22% in oleum | +8% vs. 15% |

Deviations beyond these ranges promote sulfone byproducts, reducing usable PDSA by 20–30%.

Analytical Validation and Quality Control

Purity Assessment Techniques

-

Titrimetric Analysis : 0.1M NaOH titration against PDSA’s acidic protons (theoretical equivalent weight: 64.04 g/mol).

-

Spectrophotometry : UV-Vis scan from 250–400 nm identifies aromatic byproducts (λ_max = 315 nm for sulfones).

-

Ion Chromatography : Quantifies sulfate impurities (<0.5% w/w acceptable).

化学反応の分析

Types of Reactions: Phenoldisulfonic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: The compound can be reduced to form phenolic derivatives with fewer sulfonic acid groups.

Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Phenolic derivatives with fewer sulfonic acid groups.

Substitution: Substituted phenolic compounds with different functional groups.

科学的研究の応用

Analytical Chemistry

Nitrate Determination:

Phenoldisulfonic acid is widely employed in the photometric determination of nitrate concentrations in water samples. The method involves converting nitrates to a colored complex that can be quantified spectrophotometrically. This application is crucial for environmental monitoring and water quality assessment.

- Methodology:

Case Study: Water Quality Assessment

A study conducted by Chapman and Pratt (1961) utilized the this compound method to analyze nitrate levels in different water bodies. The findings indicated significant variations in nitrate concentrations across samples, highlighting the method's effectiveness in environmental assessments .

Environmental Monitoring

Nitrogen Oxides Measurement:

The this compound method is also applied in measuring total oxides of nitrogen (NOx) in gaseous emissions from combustion processes. This application is essential for air quality monitoring and compliance with environmental regulations.

- Procedure:

Case Study: Automotive Emissions

Research on automotive exhaust gases demonstrated that the this compound method provided reliable measurements of NOx emissions, with a precision of ±5%. This application is critical for evaluating vehicle emissions and their environmental impact .

Industrial Applications

Quality Control in Manufacturing:

In industrial settings, this compound is used for quality control processes where precise measurements of nitrate levels are necessary. Industries such as fertilizers and explosives rely on accurate nitrate quantification to ensure product quality and compliance with safety standards.

- Implementation:

Data Tables

| Application Area | Method Description | Sensitivity | Precision |

|---|---|---|---|

| Water Quality Analysis | Nitrate determination using colorimetric method | Low-level detection | ±1% for synthetic samples |

| Environmental Monitoring | NOx measurement from combustion gases | High sensitivity | ±5% for automotive exhaust |

| Industrial Quality Control | Nitrate quantification in fertilizers | Rapid analysis | Varies by sample type |

作用機序

The mechanism of action of phenoldisulfonic acid involves its ability to react with nitrates to form nitro derivatives. In an alkaline solution, these nitro derivatives rearrange to form a yellow-colored compound. This reaction follows Beer’s law, allowing for the quantification of nitrates based on the intensity of the yellow color.

類似化合物との比較

Chromotropic Acid (CTA)

- Mechanism : CTA reacts with nitrate under acidic conditions to form a red complex detectable at 570 nm .

- Advantages : CTA offers faster analysis (15-minute shaking time), simpler preparation, and fewer interferences from chloride (Cl⁻) compared to PDSA, which requires mercuric ions to eliminate Cl⁻ interference .

- Performance: A recovery study showed equivalent NO₃⁻-N recovery between PDSA and CTA, with strong correlation (p < 0.01) in soil extracts .

Saltzman Method

- Mechanism: Utilizes sulfanilic acid and N-(1-naphthyl)ethylenediamine to detect nitrogen oxides (NOₓ) via azo dye formation .

- Applications: Preferred for air pollution monitoring (e.g., automotive exhaust) rather than aqueous samples. PDSA is less suited for gaseous NOₓ due to its liquid-phase specificity .

Nondispersive Infrared (NDIR) Spectroscopy

- Advantages: NDIR provides real-time, interference-free measurement of NOₓ in exhaust gases, outperforming PDSA and Saltzman in speed and simplicity .

Table 1: Comparison of Nitrate Determination Methods

Sulfonic Acids in Catalysis and Material Science

PDSA’s sulfonic acid groups make it effective in modifying materials like zeolites. For example:

- Dealumination of BEA Zeolite : PDSA-treated zeolites exhibit increased surface area (up to 650 m²/g) and pore volume (0.35 cm³/g) while reducing acidity, enhancing selectivity for five-membered cyclic acetals in glycerol conversion . Competing sulfonic acids (e.g., polystyrene sulfonic acid) lack similar pore-structuring effects.

Comparison with Other Sulfonic Acid Derivatives

生物活性

Phenoldisulfonic acid, a sulfonated derivative of phenol, has significant applications in analytical chemistry, particularly in the determination of nitrate levels in various samples. This compound exhibits biological activities that have been explored in numerous studies, particularly concerning its effects on microbial activity and its utility in environmental monitoring.

This compound is known for its ability to form complexes with nitrate ions, which facilitates their quantification through photometric methods. The chemical structure allows it to react with nitrates in acidic conditions, producing a colored complex that can be measured spectrophotometrically. This property is foundational for its use in environmental science to assess nitrogen levels in water bodies.

Biological Activity

Microbial Effects: Research indicates that this compound can influence microbial communities in soil and aquatic environments. Its application has been linked to changes in microbial enzyme activities, which are crucial for nutrient cycling and soil health. For example, studies have shown that the presence of this compound can enhance the activity of nitrate-reductase enzymes, which are essential for the conversion of nitrates to nitrogen gas, thus playing a role in denitrification processes .

Toxicological Aspects: Despite its analytical utility, this compound is also recognized for its potential toxicity. It can cause irritation to the skin and eyes upon contact and may have harmful effects if inhaled. Therefore, safety precautions are necessary when handling this compound in laboratory settings .

Case Studies

- Nitrate Determination in Water Samples: A study by Chamot and Pratt (1910) established the this compound method for determining nitrate concentrations in water. This method demonstrated high precision and reproducibility, making it a standard analytical technique in environmental chemistry .

- Impact on Soil Microbial Communities: A recent investigation into the effects of various nitrogen sources on soil microbial activity highlighted how this compound influences enzyme activities related to nitrogen cycling. The study found that applying this compound increased the activity of soil enzymes such as urease and phosphatases, indicating enhanced microbial metabolism under certain conditions .

Data Table: Enzymatic Activity Influenced by this compound

| Enzyme | Activity (mg N-NO₂/kg/h) | Condition |

|---|---|---|

| Nitrate Reductase | 3.10 | High organic matter |

| Urease | 0.081 | With this compound |

| Phosphatases (Acid) | 2.61 | Varying moisture levels |

Research Findings

- Microbial Diversity: The application of this compound has been shown to alter microbial diversity within soil ecosystems. Increased nitrate levels due to its application can lead to shifts in community composition, favoring bacteria capable of utilizing nitrates as a nitrogen source .

- Environmental Monitoring: The effectiveness of this compound as a reagent for nitrate determination has made it invaluable for monitoring water quality in ecological studies, particularly in assessing eutrophication processes .

Q & A

Q. What are the fundamental principles behind the phenoldisulfonic acid (PDS) method for nitrate quantification in environmental samples?

The PDS method involves reacting nitrate ions with PDS acid in concentrated sulfuric acid, forming a yellow nitro derivative quantifiable via spectrophotometry (typically at 385–410 nm). Key steps include evaporating samples to dryness to eliminate chloride interference and ensuring precise pH control during sulfonation. This method is standardized in EPA Method 7A and national protocols like GB/T□□□□-20□□ for stationary source emissions .

Q. How should researchers prepare and handle PDS acid reagents to ensure analytical accuracy?

PDS acid is synthesized by sulfonating phenol with fuming sulfuric acid at 100°C for 2 hours. The reagent must be stored in glass-stoppered bottles and warmed before use to liquefy. Strict adherence to safety protocols is critical due to its corrosive nature. Contamination risks (e.g., from silicate or chloride ions) require pre-treatment steps like filtration or oxidation of nitrites with H₂O₂ .

Q. What are common interferences in PDS-based nitrate analysis, and how can they be mitigated?

Chloride ions (≥10 mg/L) and dissolved organic matter can distort absorbance readings. Mitigation strategies include:

Q. How can PDS methods be adapted for real-time soil nitrate monitoring in agricultural research?

Soil extracts are prepared using 0.2% Ca(OH)₂ at a 1:5 soil-to-solution ratio, shaken for 15 minutes. The PDS method correlates strongly with crop yield data (e.g., winter wheat) and shows comparable accuracy to chromotropic acid (CTA) methods, but requires rigorous calibration against certified reference materials .

Advanced Research Questions

Q. How does the improved PDS method address limitations in traditional EPA-mandated protocols for NOx determination?

The enhanced method minimizes errors from silicate turbidity, CO₂ evolution, and chloride interference through optimized sample pre-treatment and reagent purity controls. Collaborative studies demonstrate superior accuracy (±2% recovery) compared to older EPA methods, particularly for low-concentration samples (<1 ppm) .

Q. What methodological considerations are critical when synthesizing hierarchical zeolites using PDS acid for catalytic applications?

PDS acid enables dealumination of *BEA zeolites, creating mesopores that enhance pore volume and reactant diffusion. Researchers must balance acid site density (via NH₃-TPD) with pore architecture (BET analysis) to maximize catalytic efficiency. The "volume space acidity" concept isolates structural advantages from acid-site effects, as demonstrated in glycerol-acetone condensation studies .

Q. How can data contradictions between PDS and ion chromatography (IC) methods be resolved in wastewater analysis?

Cross-validation is essential. For example:

- Use IC for samples with high organic content or chloride interference.

- Apply PDS for low-cost, high-throughput screening. Statistical tools (e.g., Pearson correlation, Bland-Altman plots) can quantify method agreement. A 2023 study reported a significant correlation (r = 0.94, p < 0.01) between PDS and IC for nitrate-N in municipal wastewater .

Q. What strategies improve reproducibility in PDS-based methods for pharmaceutical analysis (e.g., stanozolol quantification)?

Key steps include:

- Standardizing reaction time (30–45 minutes) and temperature (25°C ± 1°C).

- Using glacial acetic acid as a solvent to stabilize the yellow chromophore.

- Validating linearity (5–50 µg/mL) with R² > 0.99. Detailed protocols must be documented in supplementary materials to meet journal reproducibility standards .

Methodological Best Practices

- Experimental Design : Incorporate negative controls (e.g., reagent blanks) and spike recovery tests (90–110% acceptable range) to validate PDS methods .

- Data Reporting : Use appendices for raw data tables, with processed results (mean ± SD, n ≥ 3) in the main text. Reference EPA Method 7A or ISO 7890-1 for compliance .

- Ethical Compliance : Disclose conflicts of interest (e.g., reagent suppliers) and adhere to institutional safety guidelines for hazardous chemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。